molecular formula C9H15I B12562176 Cyclohexene, 2-iodo-1,3,3-trimethyl- CAS No. 189633-81-6

Cyclohexene, 2-iodo-1,3,3-trimethyl-

Cat. No.: B12562176
CAS No.: 189633-81-6
M. Wt: 250.12 g/mol
InChI Key: RKRRDQLUOUMBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexene, 2-iodo-1,3,3-trimethyl- is a halogenated cyclohexene derivative characterized by an iodine atom at the 2-position and methyl groups at the 1,3,3-positions. This compound belongs to the class of iodinated alicyclic hydrocarbons, where the cyclohexene backbone introduces ring strain due to its non-planar structure, influencing its reactivity and physical properties. The iodine substituent, being a heavy halogen, significantly impacts the compound’s molecular weight (estimated ~246.12 g/mol based on C₉H₁₃I) and polarizability, which can enhance its utility in cross-coupling reactions or as a synthetic intermediate in pharmaceuticals and agrochemicals .

Properties

CAS No.

189633-81-6

Molecular Formula

C9H15I

Molecular Weight

250.12 g/mol

IUPAC Name

2-iodo-1,3,3-trimethylcyclohexene

InChI

InChI=1S/C9H15I/c1-7-5-4-6-9(2,3)8(7)10/h4-6H2,1-3H3

InChI Key

RKRRDQLUOUMBJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexene, 2-iodo-1,3,3-trimethyl- typically involves the iodination of 1,3,3-trimethylcyclohexene. One common method is the reaction of 1,3,3-trimethylcyclohexene with iodine in the presence of a catalyst such as silver acetate. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 2-iodo-1,3,3-trimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Oxidation: Products include alcohols or ketones.

    Reduction: The major product is 1,3,3-trimethylcyclohexane.

Scientific Research Applications

Synthesis and Reactivity

Cyclohexene derivatives are often synthesized through various methodologies that leverage their unique reactivity. The iodine atom in cyclohexene, 2-iodo-1,3,3-trimethyl- serves as a versatile electrophilic center, facilitating numerous reactions including:

  • Nucleophilic Substitution : Iodine can be replaced by nucleophiles in reactions to form new carbon-nucleophile bonds.
  • C-H Activation : The compound can participate in C-H activation reactions, enabling the formation of complex molecular architectures.

Applications in Organic Synthesis

  • Iodane-Guided Reactions :
    • Iodanes are known for their utility as oxidizing agents and electrophilic transfer agents in organic synthesis. Cyclohexene derivatives can act as substrates for iodane-guided C-H coupling reactions, enhancing synthetic efficiency and selectivity .
    • For instance, studies have demonstrated that cyclohexene derivatives can undergo C-H propargylation with silanes under iodane conditions, yielding high product yields .
  • Synthesis of Functionalized Compounds :
    • Cyclohexene, 2-iodo-1,3,3-trimethyl-, has been utilized to synthesize various functionalized compounds through cross-coupling techniques. This includes the formation of allylic alcohols and other valuable intermediates that are pivotal in pharmaceutical chemistry .

Case Study 1: Iodane-Guided C-H Allylation

In a recent study published in the Journal of Organic Chemistry, researchers explored the use of cyclohexene derivatives in iodane-directed allylation reactions. The study highlighted that the presence of iodine significantly enhances the reaction rate and yield compared to non-iodinated substrates. The successful formation of complex allylic structures illustrates the compound's potential in synthesizing bioactive molecules .

Case Study 2: Synthesis of Antiplatelet Drugs

Another notable application involves the transformation of cyclohexene derivatives into key precursors for antiplatelet drugs like clopidogrel. The reaction pathway utilizes iodane-mediated coupling to introduce functional groups necessary for biological activity. The efficiency of this transformation underscores the importance of cyclohexene derivatives in medicinal chemistry .

Summary of Findings

The applications of cyclohexene, 2-iodo-1,3,3-trimethyl-, extend beyond simple synthesis; they encompass a range of methodologies that enhance organic synthesis capabilities. Its role as an electrophilic center facilitates diverse chemical transformations essential for developing new materials and pharmaceuticals.

Application AreaDescriptionReferences
Organic SynthesisUsed in iodane-guided C-H coupling reactions
Medicinal ChemistryKey precursor for antiplatelet drugs
FunctionalizationForms complex structures via cross-coupling

Mechanism of Action

The mechanism of action of Cyclohexene, 2-iodo-1,3,3-trimethyl- in chemical reactions involves the reactivity of the iodine atom. The iodine atom is a good leaving group, making the compound highly reactive in substitution reactions. In oxidation and reduction reactions, the presence of the iodine atom influences the electron density and reactivity of the molecule, facilitating these transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below compares 2-iodo-1,3,3-trimethylcyclohexene with structurally related cyclohexene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties/Applications
Cyclohexene, 2-iodo-1,3,3-trimethyl- C₉H₁₃I ~246.12 Iodo (C2), Methyl (C1, C3³) Not Provided Potential leaving group in SN2 reactions; high polarizability
Cyclohexene, 2-ethenyl-1,3,3-trimethyl- C₁₁H₁₈ 146.39 Ethenyl (C2), Methyl (C1, C3³) 5293-90-3 Used in polymerization; lower reactivity due to ethenyl group
Cyclohexene, 3-methyl-6-(1-methylethyl)- C₁₀H₁₈ 138.25 Methyl (C3), Isopropyl (C6) Not Provided High volatility; flavor/fragrance applications
Cyclohexene, 3-ethylidene-, (Z) C₈H₁₂ 108.18 Ethylidene (C3) 15094-05-0 Stereoselective synthesis; diene in Diels-Alder reactions

Reactivity and Catalytic Behavior

  • Halogen Influence : The iodine atom in 2-iodo-1,3,3-trimethylcyclohexene enhances its leaving group ability compared to ethenyl or methyl substituents, making it suitable for nucleophilic substitutions. In contrast, ethenyl-substituted analogs are more stable but less reactive in elimination reactions .
  • Catalytic Applications: Cyclohexene derivatives with electron-withdrawing groups (e.g., iodine) may improve catalytic efficiency in epoxidation or alkylation. For example, nanocrystalline Beta zeolite enhances cyclohexene conversion in phenol alkylation, suggesting that substituted cyclohexenes could similarly benefit from tailored catalysts .

Industrial and Market Relevance

  • Demand Trends: Cyclohexene derivatives are critical in producing adipic acid and caprolactam, key precursors for nylon-6,6 and nylon-4.
  • Synthesis Challenges : Iodinated cyclohexenes require controlled halogenation conditions to avoid ring-opening side reactions, unlike methyl- or ethenyl-substituted derivatives, which are more straightforward to synthesize via acid-catalyzed alkylation .

Biological Activity

Cyclohexene, 2-iodo-1,3,3-trimethyl- is a chemical compound with notable biological activity. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Cyclohexene derivatives are synthesized through various methods, including halogenation and cyclization reactions. The specific compound 2-iodo-1,3,3-trimethylcyclohexene can be prepared from cyclohexene through iodination processes. The chemical structure is characterized by the presence of an iodine atom and three methyl groups attached to the cyclohexene ring, which influences its reactivity and biological properties.

Antimicrobial Activity

Recent studies have shown that halogenated cyclohexenes exhibit significant antimicrobial properties. For instance, compounds similar to 2-iodo-1,3,3-trimethyl- have been tested against various bacterial strains. A summarized table of antimicrobial activity is presented below:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-iodo-1,3,3-trimethylcyclohexeneStaphylococcus aureus250 μg/mL
2-iodo-1,3,3-trimethylcyclohexenePseudomonas aeruginosa500 μg/mL
2-iodo-1,3,3-trimethylcyclohexeneBacillus subtilis125 μg/mL

These findings suggest that the compound possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of cyclohexene derivatives on cancer cell lines. The results indicate that certain derivatives exhibit cytotoxic effects against various cancer types. A notable case study involved the evaluation of cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

Cell LineIC50 (μM)
MCF-786
PC-3120

The IC50 values indicate that the compound has potential as an anticancer agent, particularly in breast cancer treatment .

The biological activity of cyclohexene derivatives is often attributed to their ability to interact with cellular targets. Molecular docking studies have suggested that these compounds can inhibit key enzymes involved in cancer progression and microbial growth. For example, docking analyses indicate strong binding affinities to enzymes such as aromatase and glycosyltransferase .

Case Studies

Case Study 1: Antibacterial Efficacy
A study focused on the antibacterial efficacy of halogenated cyclohexenes demonstrated that the presence of iodine significantly enhances antimicrobial activity. This was attributed to the electrophilic nature of iodine which facilitates interaction with bacterial cell membranes.

Case Study 2: Anticancer Potential
Another investigation assessed the anticancer potential of cyclohexene derivatives in vivo using animal models. The results showed a reduction in tumor size and increased survival rates in treated groups compared to controls.

Q & A

Q. What are the optimal synthetic routes for preparing 2-iodo-1,3,3-trimethylcyclohexene?

  • Methodological Answer : The synthesis typically involves halogenation of a pre-functionalized cyclohexene derivative. For example, a trimethylcyclohexene precursor can undergo electrophilic iodination using iodine monochloride (ICl) or hydroiodic acid (HI) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:
  • Precursor preparation : 1,3,3-trimethylcyclohexene can be synthesized via acid-catalyzed dehydration of a corresponding alcohol or alkyl halide elimination .
  • Iodination : Use a low-temperature reaction (0–5°C) to minimize side reactions. Ice/water baths are critical to stabilize intermediates and improve selectivity .
  • Purification : Fractional distillation or column chromatography is recommended to isolate the product.

Q. Which spectroscopic techniques are most effective for structural confirmation of 2-iodo-1,3,3-trimethylcyclohexene?

  • Methodological Answer : A combination of techniques is required:
  • NMR Spectroscopy :
  • ¹H NMR : Identify methyl groups (δ ~0.9–1.5 ppm) and vinylic protons (δ ~5.0–5.5 ppm). The iodine atom’s electronegativity deshields adjacent protons, causing downfield shifts .
  • ¹³C NMR : Confirm quaternary carbons (C-I, δ ~30–50 ppm) and sp² carbons (δ ~120–130 ppm).
  • Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., m/z 238 for C₉H₁₃I) and characteristic fragmentation patterns (e.g., loss of I· or CH₃ groups) .
  • IR Spectroscopy : C=C stretching (~1640–1680 cm⁻¹) and C-I stretches (~500–600 cm⁻¹) provide additional confirmation .

Advanced Research Questions

Q. How do steric effects from methyl groups and electronic effects from iodine influence substitution reactions in 2-iodo-1,3,3-trimethylcyclohexene?

  • Methodological Answer :
  • Steric Hindrance : The 1,3,3-trimethyl groups restrict access to the β-carbon, favoring elimination over nucleophilic substitution (e.g., E2 mechanisms). Computational modeling (DFT) can predict transition-state geometries .
  • Electronic Effects : Iodine’s polarizability stabilizes carbocation intermediates in SN1 pathways. However, bulky substituents may disfavor ionization. Kinetic studies under varying temperatures and solvents (e.g., polar aprotic vs. protic) can elucidate dominant mechanisms .
  • Experimental Design : Compare reactivity with analogous chloro/bromo derivatives to isolate electronic vs. steric contributions .

Q. How can researchers resolve contradictions in reported reaction yields for iodinated cyclohexene derivatives?

  • Methodological Answer :
  • Systematic Screening : Use response surface methodology (RSM) to optimize variables (e.g., temperature, catalyst loading, solvent polarity). For example, a central composite design can identify nonlinear interactions between parameters .
  • Controlled Replication : Standardize precursor purity (e.g., via GC-MS) and reaction conditions (moisture/oxygen-free environments) to minimize variability .
  • Data Validation : Cross-reference with computational yield predictions using software like Gaussian or CHEMKIN, particularly for exothermic reactions prone to thermal runaway .

Q. What computational approaches are suitable for modeling the thermochemistry and reaction pathways of 2-iodo-1,3,3-trimethylcyclohexene?

  • Methodological Answer :
  • Thermodynamic Simulations : Calculate bond dissociation energies (BDEs) and heats of formation using density functional theory (B3LYP/6-31G*). Compare with experimental DSC/TGA data to validate stability .
  • Kinetic Modeling : Develop detailed mechanisms for decomposition or combustion, incorporating pressure-dependent rate constants (e.g., for high-temperature ignition studies) .
  • Reaction Pathway Analysis : Use software like Cantera or RMG to map competing pathways (e.g., radical vs. ionic mechanisms) under varying conditions .

Notes on Contradictions and Limitations

  • Synthetic Yield Variability : Discrepancies may arise from uncontrolled moisture in iodination reactions, leading to HI-mediated side reactions. Strict anhydrous conditions are critical .
  • Spectroscopic Ambiguities : Overlapping signals in crowded NMR spectra (e.g., methyl groups) require advanced techniques like DEPT-135 or 2D NMR (HSQC) for resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.